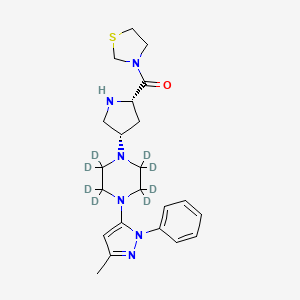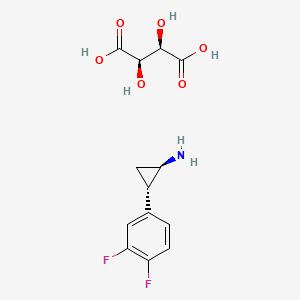
Osmium(III) chloride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium(III) chloride trihydrate is an inorganic compound with the chemical formula OsCl3·3H2O. It is a hydrate form of osmium(III) chloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and as a precursor to other osmium-based compounds .
Mechanism of Action
Target of Action
Osmium(III) chloride trihydrate is primarily used as a precursor material for the production of dichlorodihydridoosmium complex compounds . These complexes are the primary targets of this compound and play a crucial role in various chemical reactions.
Mode of Action
The interaction of this compound with its targets results in the formation of dichlorodihydridoosmium complex compounds . This interaction is facilitated by the unique properties of this compound, which allows it to act as an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can further interact with other molecules, affecting downstream effects in various biochemical pathways.
Pharmacokinetics
It’s known that this compound is water-soluble , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can act as catalysts, facilitating various chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence of water can impact its action.
Biochemical Analysis
Biochemical Properties
Osmium(III) chloride trihydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes . It is also an effective catalyst for alkane oxidation when combined with pyridine and hydrogen peroxide
Molecular Mechanism
It is known to be involved in the synthesis of dichlorodihydridoosmium complex compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Osmium(III) chloride trihydrate can be synthesized by reacting osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ] Alternatively, it can be prepared by heating osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ] The trihydrate form is obtained by crystallizing the anhydrous osmium(III) chloride from water .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of osmium metal with chlorine gas, followed by hydration to form the trihydrate. This process ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Osmium(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine gas.
Reduction: Reducing agents like hydrogen gas.
Substitution: Ligands such as pyridine and hydrogen oxide are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state osmium compounds.
Reduction: Lower oxidation state osmium compounds.
Substitution: Dichlorodihydridoosmium complexes.
Scientific Research Applications
Osmium(III) chloride trihydrate is used in various scientific research applications:
Chemistry: As a reagent for the preparation of dichlorodihydridoosmium complexes and other osmium-based compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in alkane oxidation reactions in the presence of pyridine and hydrogen oxide
Comparison with Similar Compounds
- Osmium(IV) chloride (OsCl4)
- Osmium tetroxide (OsO4)
- Ruthenium(III) chloride (RuCl3)
- Iridium(III) chloride (IrCl3)
Comparison: Osmium(III) chloride trihydrate is unique due to its specific oxidation state and hydration form. Compared to osmium tetroxide, it is less volatile and less toxic. Compared to ruthenium(III) chloride and iridium(III) chloride, it exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and medicinal chemistry .
Properties
IUPAC Name |
osmium;trichloride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOGQOKSNTNPR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Os] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)





![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)


